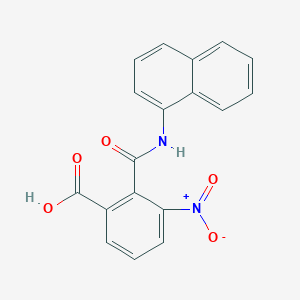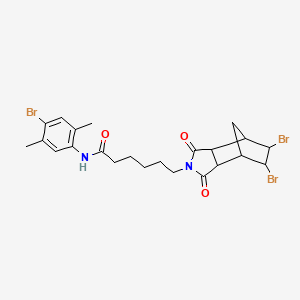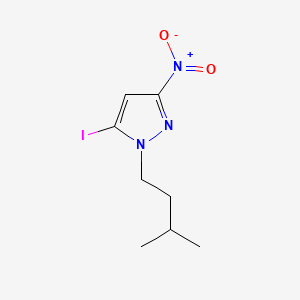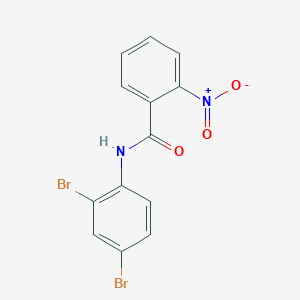![molecular formula C15H19NO B12466506 N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid ist eine Verbindung, die zur Klasse der bicyclischen Amide gehört. Diese Verbindung zeichnet sich durch eine bicyclo[2.2.1]heptan-Kernstruktur aus, die in der organischen Chemie aufgrund ihrer Starrheit und einzigartigen räumlichen Anordnung ein häufiges Motiv ist. Das Vorhandensein einer 3-Methylphenylgruppe, die am Stickstoffatom des Carboxamids gebunden ist, erhöht die strukturelle Komplexität und das Potenzial für vielfältige chemische Reaktivität.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid beinhaltet typischerweise einen mehrstufigen Prozess. Eine übliche Methode ist die [4+2]-Cycloadditionsreaktion, die die Bildung des bicyclo[2.2.1]heptan-Kerns ermöglicht. Diese Reaktion wird oft durch Organokatalysatoren unter milden Bedingungen katalysiert und bietet hohe Enantioselektivität und operationelle Einfachheit .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von kontinuierlichen Durchflussreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Photochemie und anderen fortschrittlichen Techniken kann ebenfalls eingesetzt werden, um die Effizienz des Syntheseprozesses zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Amid-Stickstoff oder am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) für nucleophile aromatische Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Amiden oder aromatischen Verbindungen
Wissenschaftliche Forschungsanwendungen
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und entzündungshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der bicyclo[2.2.1]heptan-Kern bietet einen starren Rahmen, der mit Enzymen oder Rezeptoren interagieren kann und deren Aktivität möglicherweise hemmt oder moduliert. Die 3-Methylphenylgruppe kann diese Interaktionen durch hydrophobe oder π-π-Stapelwechselwirkungen weiter verstärken .
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The 3-methylphenyl group can further enhance these interactions through hydrophobic or π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[2.2.1]heptan, 2,2-Dimethyl-3-methylen-: Ähnliche Kernstruktur, aber unterschiedliche Substituenten.
Bicyclo[2.2.1]heptan, 2-Methyl-: Ein weiteres Derivat mit einer Methylgruppe an einer anderen Position.
N-(3-Chlor-2-methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid: Ähnliche Struktur mit einem Chlorsubstituenten .
Einzigartigkeit
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-carbonsäureamid ist einzigartig aufgrund der spezifischen Anordnung seiner Substituenten, die zu einer eindeutigen chemischen Reaktivität und biologischen Aktivität führen kann. Das Vorhandensein der 3-Methylphenylgruppe bietet zusätzliche Stellen für chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-10-3-2-4-13(7-10)16-15(17)14-9-11-5-6-12(14)8-11/h2-4,7,11-12,14H,5-6,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
BMXGOGASGXJMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)




![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)


![N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide](/img/structure/B12466481.png)
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
